

A Technical Guide to the Physicochemical Properties of Cbz-Protected Mannosamine

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Compound of Interest		
Compound Name:	N-Carbobenzyloxy mannosamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of N-Carbobenzyloxy-D-mannosamine (Cbz-protected mannosamine). This document is intended to be a valuable resource for professionals in glycobiology, carbohydrate chemistry, and drug development who utilize this compound as a key intermediate in the synthesis of complex glycoconjugates and other bioactive molecules.

Introduction

N-Carbobenzyloxy-D-mannosamine is a derivative of the amino sugar D-mannosamine, where the amino group at the C-2 position is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in carbohydrate and peptide synthesis, offering stability under a variety of reaction conditions while allowing for selective deprotection, typically through catalytic hydrogenolysis.[1][2] The presence of the Cbz group renders the otherwise polar mannosamine more soluble in organic solvents, facilitating its use in a broader range of synthetic transformations. The protected nature of the amino group also prevents unwanted side reactions, making it an essential building block for the controlled synthesis of oligosaccharides and glycoconjugates.

Physicochemical Properties

The physicochemical properties of Cbz-protected mannosamine are crucial for its handling, storage, and application in synthesis. While specific experimental values for melting point and



optical rotation are not widely reported in publicly available literature, the known properties are summarized below. For comparative purposes, data for the closely related N-Cbz-D-glucosamine is also included.

General Properties

Property	Value	Source
Chemical Name	N-Carbobenzyloxy-D- mannosamine	N/A
Synonyms	N- Benzyloxycarbonylmannosami ne	[3]
CAS Number	137157-50-7	[2][3]
Molecular Formula	C14H19NO7	[3][4]
Molecular Weight	313.30 g/mol	[3][4]
Appearance	Typically exists as a solid at room temperature.	[3]
Refractive Index	1.624	[3]

Solubility and Storage



Parameter	arameter Description	
Solubility	May be soluble in Dimethyl sulfoxide (DMSO). For compounds with low water solubility, formulations with DMSO, Tween 80, and saline, or suspension in carboxymethyl cellulose are suggested for in vivo applications. The related N-Cbz-D-glucosamine is slightly soluble in DMSO and methanol (with sonication).	[3][5]
Storage (Powder)	3 years at -20°C or 2 years at 4°C.	[3]
Storage (In Solvent)	6 months at -80°C or 1 month at -20°C.	[3]
Shipping Condition	Stable at ambient temperature for short periods.	[3]

Melting Point and Optical Rotation

Specific, experimentally determined values for the melting point and optical rotation of N-Cbz-D-mannosamine are not readily available in the surveyed literature. However, the data for its epimer, N-Cbz-D-glucosamine, can provide an approximate reference point.

Property	N-Cbz-D- mannosamine	N-Cbz-D- glucosamine (for comparison)	Source
Melting Point	Not reported	215-216 °C	[5]
Optical Rotation	Not reported	Not reported	N/A



Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and deprotection of Cbz-protected mannosamine. These are based on standard procedures for the N-Cbz protection of amino sugars and amino acids.

Synthesis of N-Cbz-D-Mannosamine

The most common method for the introduction of the Cbz protecting group is the reaction of D-mannosamine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1][2][6]

Materials:

- D-mannosamine hydrochloride
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
- · Benzyl chloroformate (Cbz-Cl)
- Water
- Organic solvent for extraction (e.g., Ethyl acetate)
- Dilute Hydrochloric acid (HCI) for acidification

Procedure:

- Dissolve D-mannosamine hydrochloride in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[1][7]
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add benzyl chloroformate (1.05 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.[1]



- Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.
- The N-Cbz-D-mannosamine product will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]
- Further purification can be achieved by recrystallization.

Deprotection of N-Cbz-D-Mannosamine

The Cbz group is typically removed by catalytic hydrogenolysis, which cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1][2]

Materials:

- N-Cbz-D-mannosamine
- Palladium on carbon (Pd/C) catalyst (5-10 wt%)
- Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)
- Hydrogen gas (H₂) source

Procedure:

- Dissolve N-Cbz-D-mannosamine in a suitable solvent.
- Add the Pd/C catalyst to the solution.
- Subject the mixture to a hydrogen atmosphere (typically 1 atm, but can be higher) with vigorous stirring.
- Monitor the reaction by TLC until the starting material is consumed.

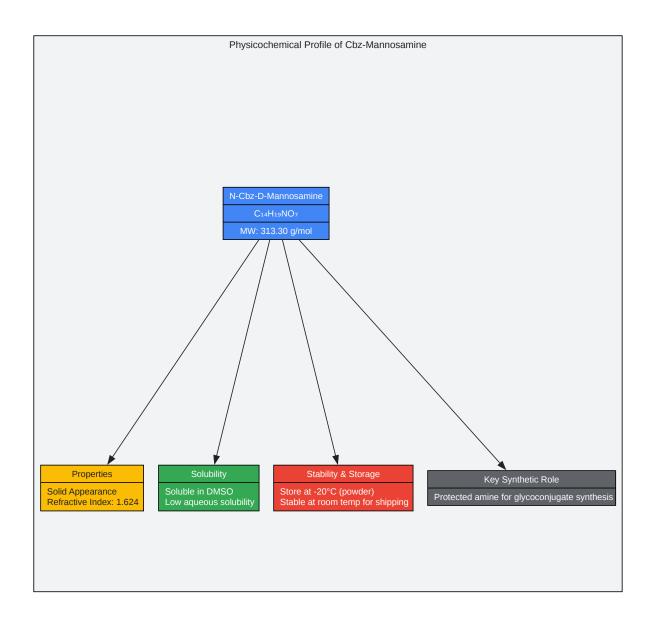


- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to yield the deprotected D-mannosamine.

Visualizations

The following diagrams illustrate the logical relationships of Cbz-protected mannosamine and a typical experimental workflow for its synthesis.

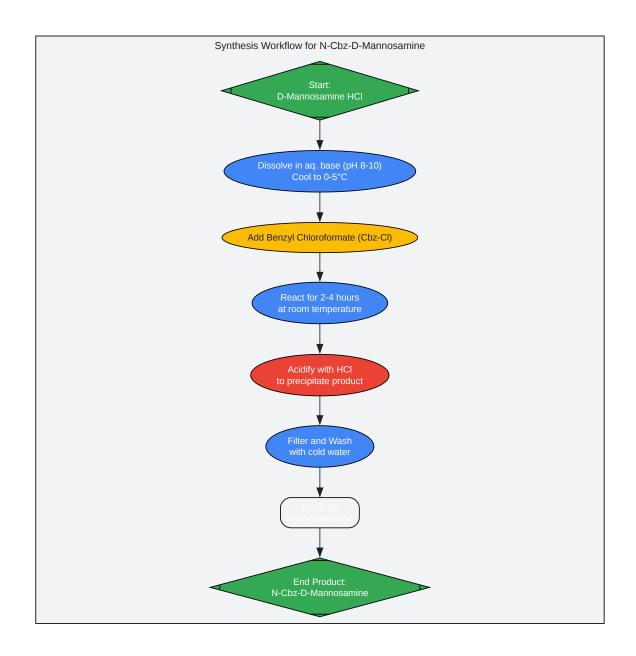




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Caption: Key physicochemical properties of Cbz-protected mannosamine.





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Caption: Experimental workflow for the synthesis of N-Cbz-D-Mannosamine.

Role in Signaling Pathways



Currently, there is no direct evidence in the scientific literature to suggest that Cbz-protected mannosamine itself is involved in biological signaling pathways. Its primary role is that of a synthetic intermediate. However, the deprotected mannosamine and its derivatives are precursors to sialic acids, which are crucial components of glycoproteins and glycolipids. These complex molecules are known to play significant roles in a multitude of cell signaling events, including cell-cell recognition, immune responses, and pathogen binding. Therefore, Cbz-protected mannosamine is a critical tool for the synthesis of probes and molecules used to study these vital biological processes.

Conclusion

N-Carbobenzyloxy-D-mannosamine is an indispensable building block in modern carbohydrate chemistry. Its well-defined properties, coupled with straightforward and reliable protocols for its synthesis and deprotection, make it a valuable reagent for the construction of complex glycans. This guide provides essential physicochemical data and experimental methodologies to support its effective use in research and development. While some specific quantitative data points remain elusive in the broader literature, the information compiled herein offers a solid foundation for its application in the laboratory.

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